molecular formula C18H14ClN3O2 B2983736 3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide CAS No. 941895-76-7

3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide

Cat. No.: B2983736
CAS No.: 941895-76-7
M. Wt: 339.78
InChI Key: PBKDPDKQMJRBFI-UHFFFAOYSA-N
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Description

3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide is a complex organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 3-chloro group and a 3-(6-methoxypyridazin-3-yl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide typically involves multiple steps:

    Formation of 3-chloro-6-methoxypyridazine: This intermediate can be synthesized by reacting 3-chloropyridazine with methanol in the presence of a base such as potassium carbonate.

    Coupling Reaction: The 3-chloro-6-methoxypyridazine is then coupled with 3-aminophenylbenzamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the benzamide moiety.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Hydroxyl derivatives of the original compound.

    Reduction: Amino derivatives or reduced benzamide forms.

    Substitution: Substituted derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into molecular recognition and binding.

Mechanism of Action

The mechanism of action of 3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-6-methoxypyridazine: Shares the pyridazine core but lacks the benzamide moiety.

    N-(3-chlorophenyl)benzamide: Similar benzamide structure but without the pyridazine substitution.

Uniqueness

3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide is unique due to the combination of the benzamide and pyridazine moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs.

Properties

IUPAC Name

3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2/c1-24-17-9-8-16(21-22-17)12-4-3-7-15(11-12)20-18(23)13-5-2-6-14(19)10-13/h2-11H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKDPDKQMJRBFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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